(113C)Methanesulfonyl chloride
Overview
Description
Methanesulfonyl chloride, also known as (113C)Methanesulfonyl chloride, is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used in organic synthesis, particularly in the preparation of methanesulfonates and as a reagent in various chemical reactions .
Preparation Methods
Methanesulfonyl chloride can be synthesized through several methods:
Reaction of Methane and Sulfuryl Chloride: This method involves a radical reaction between methane and sulfuryl chloride to produce methanesulfonyl chloride and hydrogen chloride[ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]
Chlorination of Methanesulfonic Acid: Another common method is the chlorination of methanesulfonic acid using thionyl chloride or phosgene[ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production: Industrially, methanesulfonyl chloride is produced using similar methods but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Methanesulfonyl chloride is highly reactive and undergoes various types of chemical reactions:
Substitution Reactions: It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base. This reaction proceeds via an E1cb elimination mechanism, generating the highly reactive intermediate sulfene[ \text{CH}_3\text{SO}_2\text{Cl} + \text{ROH} \rightarrow \text{CH}_3\text{SO}_2\text{OR} + \text{HCl} ]
Reduction Reactions: Methanesulfonyl chloride can be reduced to methanesulfonic acid using reducing agents like lithium aluminum hydride.
Elimination Reactions: It can undergo elimination reactions to form sulfene, which can further react with various nucleophiles.
Scientific Research Applications
Methanesulfonyl chloride has numerous applications in scientific research:
Organic Synthesis: It is used to synthesize methanesulfonates, which are intermediates in various organic reactions, including substitution, elimination, and rearrangement reactions.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly in the preparation of sulfonamide-based drugs.
Agrochemicals: Methanesulfonyl chloride is used in the production of agrochemicals, including herbicides and pesticides.
Dyes and Pigments: It is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
Methanesulfonyl chloride acts as an electrophile, functioning as a source of the “CH₃SO₂⁺” synthon. In its reactions, it typically undergoes nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The mechanism often involves the formation of a highly reactive intermediate, such as sulfene, which then reacts with the nucleophile to form the final product .
Comparison with Similar Compounds
Methanesulfonyl chloride is similar to other sulfonyl chlorides, such as:
Tosyl Chloride (p-Toluenesulfonyl Chloride): Both compounds are used to convert alcohols into sulfonates, but tosyl chloride is less reactive and more selective.
Ethanesulfonyl Chloride: Similar in reactivity, but methanesulfonyl chloride is more commonly used due to its availability and ease of handling.
Methanesulfonic Anhydride: Used in similar applications, but methanesulfonyl chloride is preferred for its higher reactivity and efficiency.
Methanesulfonyl chloride stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
(113C)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBMVPHQWIHKH-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745957 | |
Record name | (~13~C)Methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216581-01-9 | |
Record name | (~13~C)Methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1216581-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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